Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate is a complex organic compound with a unique structure that includes bromine, chlorine, and sulphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate involves multiple steps, starting with the preparation of the core indole structure. The bromination and chlorination steps are carried out under controlled conditions to ensure the selective addition of halogens. The sulphonation reaction is typically performed using sulphur trioxide or chlorosulphonic acid, followed by neutralization with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors for the bromination, chlorination, and sulphonation steps, followed by purification techniques such as crystallization and filtration to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove the halogen atoms or reduce the sulphate group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate: Unique due to its specific combination of halogens and sulphate groups.
Disodium 3-[(2-chloro-4-nitrophenyl)azo]-4-hydroxy-7-[[2-(sulphonatooxy)ethyl]azo]-1-naphthalenesulphonate: Another compound with sulphonate groups but different core structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of bromine, chlorine, and sulphate groups makes it a versatile compound for various applications.
Properties
CAS No. |
85391-39-5 |
---|---|
Molecular Formula |
C20H9BrClK2NO8S3 |
Molecular Weight |
681.0 g/mol |
IUPAC Name |
dipotassium;[5-bromo-2-(9-chloro-3-sulfonatooxybenzo[g][1]benzothiol-2-yl)-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C20H11BrClNO8S3.2K/c21-10-5-7-14-12(8-10)17(30-33(24,25)26)16(23-14)20-18(31-34(27,28)29)11-6-4-9-2-1-3-13(22)15(9)19(11)32-20;;/h1-8,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
SFUBJXMYKCHUTF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(C=C2)C(=C(S3)C4=C(C5=C(N4)C=CC(=C5)Br)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.